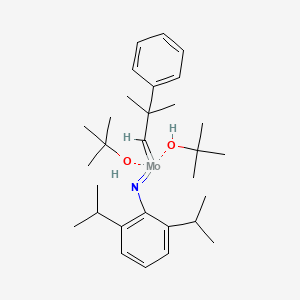
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) is an organometallic compound known for its catalytic properties. It is often referred to as Schrock’s Catalyst and is widely used in various chemical reactions, particularly in olefin metathesis. This compound is characterized by its yellow to orange powder appearance and is sensitive to air and moisture .
Vorbereitungsmethoden
The synthesis of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanide and neopentylidene ligand. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) undergoes various types of chemical reactions, including:
Olefin Metathesis: This compound is highly effective in metathesizing ordinary olefins, especially terminal olefins.
Cross-Metathesis: It facilitates the cross-metathesis of aliphatic alkenes with 2-vinyl aromatics.
Common reagents used in these reactions include terminal olefins, norbornene, and substituted norbornadiene monomers. The major products formed from these reactions are polymers with all-cis configurations and often isotactic structures .
Wissenschaftliche Forschungsanwendungen
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and ROMP.
Medicine: It plays a role in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) involves the formation of a metallacyclobutane intermediate during the olefin metathesis reaction. This intermediate undergoes a series of [2+2] cycloaddition and cycloreversion steps, leading to the exchange of alkylidene groups between olefins. The compound’s high reactivity and selectivity are attributed to the steric and electronic properties of the 2,6-diisopropylphenyl and neopentylidene ligands .
Vergleich Mit ähnlichen Verbindungen
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) is unique compared to other similar compounds due to its high efficiency and selectivity in olefin metathesis reactions. Similar compounds include:
Molybdenum(VI) bis(hexafluoro-t-butoxide): This compound also exhibits high reactivity in olefin metathesis but differs in its ligand structure.
Molybdenum(VI) bis(tert-butoxide): Another variant with different ligand properties, affecting its reactivity and selectivity.
These comparisons highlight the uniqueness of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) in terms of its catalytic performance and applications.
Eigenschaften
Molekularformel |
C30H49MoNO2 |
|---|---|
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2-methylpropan-2-ol |
InChI |
InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-4(2,3)5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,1-3H3; |
InChI-Schlüssel |
ABJROOAKUSMYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C)(C)O.CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


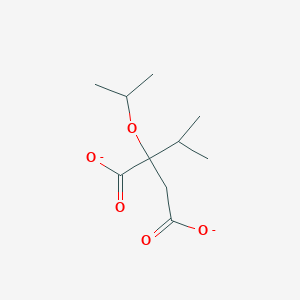
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)

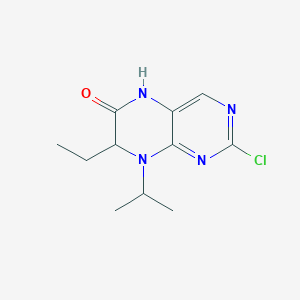
![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)

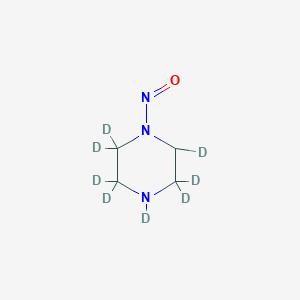
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)
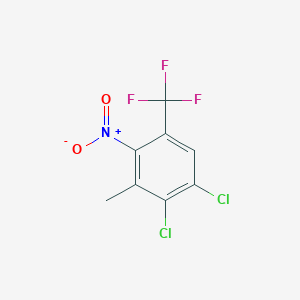

![4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B13401145.png)
![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)

![5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B13401161.png)
